Hdac-IN-58

Description

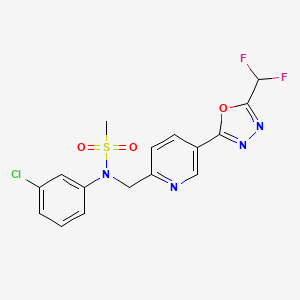

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C16H13ClF2N4O3S |

|---|---|

Molecular Weight |

414.8 g/mol |

IUPAC Name |

N-(3-chlorophenyl)-N-[[5-[5-(difluoromethyl)-1,3,4-oxadiazol-2-yl]-2-pyridinyl]methyl]methanesulfonamide |

InChI |

InChI=1S/C16H13ClF2N4O3S/c1-27(24,25)23(13-4-2-3-11(17)7-13)9-12-6-5-10(8-20-12)15-21-22-16(26-15)14(18)19/h2-8,14H,9H2,1H3 |

InChI Key |

FPBMSTFEAXNETL-UHFFFAOYSA-N |

Canonical SMILES |

CS(=O)(=O)N(CC1=NC=C(C=C1)C2=NN=C(O2)C(F)F)C3=CC(=CC=C3)Cl |

Origin of Product |

United States |

Foundational & Exploratory

Hdac-IN-58: A Fictional Compound Explored Through the Lens of Vorinostat (SAHA)

An In-Depth Technical Guide on the Core Mechanism of Action

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: Hdac-IN-58 is a fictional designation. This document uses the well-characterized histone deacetylase (HDAC) inhibitor, Vorinostat (Suberoylanilide Hydroxamic Acid, SAHA), as a representative model to provide a detailed technical guide on the mechanism of action of a pan-HDAC inhibitor. All data and protocols presented herein pertain to Vorinostat (SAHA).

Executive Summary

Histone deacetylase (HDAC) inhibitors are a class of epigenetic-modifying agents that have garnered significant attention in oncology and other therapeutic areas. By altering the acetylation state of histones and other proteins, these inhibitors can induce profound changes in gene expression and cellular processes, leading to cell cycle arrest, apoptosis, and differentiation in cancer cells. This guide provides a comprehensive overview of the mechanism of action of a pan-HDAC inhibitor, exemplified by Vorinostat (SAHA). It covers the direct enzymatic inhibition, the downstream effects on cellular pathways, and detailed protocols for key experimental assays used to characterize such compounds.

Core Mechanism of Action

Vorinostat is a potent inhibitor of class I, II, and IV histone deacetylases.[1] Its mechanism of action is centered on its ability to chelate the zinc ion within the active site of these enzymes.[2] This inhibition leads to an accumulation of acetylated histones, which in turn results in a more relaxed chromatin structure, making DNA more accessible for transcription.[2] This alteration in chromatin conformation allows for the expression of genes that are often silenced in cancer cells, including tumor suppressor genes.[3]

Beyond histones, Vorinostat also increases the acetylation of various non-histone proteins, including transcription factors like p53, which plays a crucial role in its anti-tumor effects.[4] The transcriptional and non-transcriptional effects of Vorinostat culminate in several key cellular outcomes:

-

Cell Cycle Arrest: Vorinostat induces the expression of cell cycle inhibitors, such as p21, leading to cell cycle arrest, primarily at the G1 and G2-M phases.[3][5]

-

Apoptosis: The compound promotes apoptosis through both the intrinsic and extrinsic pathways. It upregulates pro-apoptotic proteins (e.g., Bax, Bak, Bim) and downregulates anti-apoptotic proteins (e.g., Bcl-2).[4][6]

-

Inhibition of Angiogenesis: Vorinostat has been shown to have anti-angiogenic properties.

-

Modulation of Immune Response: It can also down-regulate immunosuppressive interleukins.[4]

Quantitative Data

The inhibitory activity of Vorinostat has been quantified against various HDAC enzymes and cancer cell lines.

Table 1: Inhibitory Activity of Vorinostat against HDAC Isoforms

| HDAC Isoform | IC50/ID50 (nM) |

| HDAC1 | 10 |

| HDAC3 | 20 |

Data sourced from multiple in vitro assays.[1][7]

Table 2: In Vitro Anti-proliferative Activity of Vorinostat in Various Cancer Cell Lines

| Cell Line | Cancer Type | IC50 (µM) | Incubation Time (h) |

| LNCaP | Prostate Cancer | 2.5 - 7.5 | Not Specified |

| PC-3 | Prostate Cancer | 2.5 - 7.5 | Not Specified |

| TSU-Pr1 | Prostate Cancer | 2.5 - 7.5 | Not Specified |

| MCF-7 | Breast Cancer | 0.75 | Not Specified |

| SW-982 | Synovial Sarcoma | 8.6 | 48 |

| SW-1353 | Chondrosarcoma | 2.0 | 48 |

| SeAx | Cutaneous T-cell Lymphoma | 0.6 | 48 |

| Hut-78 | Cutaneous T-cell Lymphoma | 0.75 | 48 |

| HH | Cutaneous T-cell Lymphoma | 0.9 | 48 |

| MyLa | Cutaneous T-cell Lymphoma | 4.4 | 48 |

IC50 values can vary depending on the specific experimental conditions and cell line.[7][8][9]

Signaling Pathways

Vorinostat impacts multiple signaling pathways to exert its anti-cancer effects. The following diagrams illustrate key pathways.

Caption: Core mechanism of Vorinostat action on histone and non-histone proteins.

Caption: Vorinostat-induced cell cycle arrest via the p21 pathway.

Caption: Induction of apoptosis by Vorinostat through modulation of Bcl-2 family proteins.

Experimental Protocols

Detailed methodologies for key experiments are provided below.

In Vitro HDAC Activity Assay

This protocol describes a method to determine the inhibitory effect of a compound on HDAC activity using a fluorogenic substrate.

Materials:

-

Recombinant human HDAC isoforms (e.g., HDAC1, HDAC2, HDAC3)

-

Fluorogenic HDAC substrate (e.g., Boc-Lys(Ac)-AMC)

-

HDAC assay buffer (e.g., 20 mM Tris-HCl, pH 8.0, 150 mM NaCl, 10% glycerol)

-

Developer solution (e.g., containing Trichostatin A and a trypsin-like protease)

-

Test compound (Vorinostat) dissolved in DMSO

-

96-well black microplates

-

Fluorescence microplate reader

Procedure:

-

Prepare serial dilutions of Vorinostat in HDAC assay buffer. The final DMSO concentration should be kept constant across all wells (e.g., <1%).

-

In a 96-well plate, add the diluted Vorinostat to the respective wells. Include wells with assay buffer and DMSO as a vehicle control and wells with a known HDAC inhibitor as a positive control.

-

Add the recombinant HDAC enzyme to each well, except for the no-enzyme control wells.

-

Initiate the reaction by adding the fluorogenic HDAC substrate to all wells.

-

Incubate the plate at 37°C for a specified time (e.g., 60 minutes).

-

Stop the enzymatic reaction and develop the fluorescent signal by adding the developer solution to each well. The developer solution stops the HDAC reaction and digests the deacetylated substrate, releasing the fluorescent aminomethylcoumarin (AMC).

-

Incubate the plate at 37°C for 15-30 minutes to allow for signal development.

-

Measure the fluorescence at an excitation wavelength of 360 nm and an emission wavelength of 460 nm.

-

Calculate the percent inhibition for each concentration of Vorinostat relative to the vehicle control and determine the IC50 value using a suitable software.

Cell Viability (MTT) Assay

This protocol outlines the determination of cell viability upon treatment with Vorinostat using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.[10]

Materials:

-

Cancer cell line of interest

-

Complete cell culture medium

-

Vorinostat stock solution in DMSO

-

MTT solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., 10% SDS in 0.01 M HCl or DMSO)

-

96-well clear flat-bottom plates

-

Multichannel pipette

-

Microplate reader

Procedure:

-

Seed cells in a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight.

-

Prepare serial dilutions of Vorinostat in complete culture medium from the DMSO stock. Ensure the final DMSO concentration is below 0.5%.

-

Remove the old medium from the wells and add 100 µL of the medium containing different concentrations of Vorinostat. Include wells with medium and DMSO as a vehicle control.

-

Incubate the plate for the desired treatment duration (e.g., 48 or 72 hours) at 37°C in a humidified CO2 incubator.

-

After incubation, add 10-20 µL of MTT solution to each well and incubate for 3-4 hours at 37°C. During this time, viable cells will convert the yellow MTT into purple formazan crystals.

-

After the MTT incubation, carefully remove the medium and add 100-150 µL of the solubilization solution to each well to dissolve the formazan crystals.

-

Gently shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.

-

Measure the absorbance at a wavelength of 570 nm using a microplate reader.

-

Calculate the percentage of cell viability for each treatment group compared to the vehicle control and determine the IC50 value.

Western Blot for Histone Acetylation and p21 Expression

This protocol details the detection of changes in histone H3 acetylation and p21 protein levels following Vorinostat treatment.

Materials:

-

Cancer cell line

-

Vorinostat

-

RIPA lysis buffer with protease and phosphatase inhibitors

-

BCA protein assay kit

-

Laemmli sample buffer

-

SDS-PAGE gels

-

PVDF membrane

-

Transfer buffer

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (anti-acetyl-Histone H3, anti-p21, anti-β-actin or GAPDH as a loading control)

-

HRP-conjugated secondary antibody

-

Enhanced chemiluminescence (ECL) substrate

-

Chemiluminescence imaging system

Procedure:

-

Cell Treatment and Lysis:

-

Plate cells and treat with various concentrations of Vorinostat for a specified time (e.g., 24 hours).

-

Wash cells with ice-cold PBS and lyse them with RIPA buffer.

-

Centrifuge the lysates to pellet cell debris and collect the supernatant.

-

-

Protein Quantification:

-

Determine the protein concentration of each lysate using a BCA assay.

-

-

SDS-PAGE and Protein Transfer:

-

Normalize protein amounts for all samples and prepare them by adding Laemmli buffer and heating at 95°C for 5 minutes.

-

Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel and run electrophoresis to separate the proteins by size.

-

Transfer the separated proteins from the gel to a PVDF membrane.

-

-

Immunoblotting:

-

Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.

-

Incubate the membrane with the primary antibody (e.g., anti-acetyl-Histone H3, anti-p21, or anti-β-actin) diluted in blocking buffer overnight at 4°C with gentle agitation.

-

Wash the membrane three times with TBST for 10 minutes each.

-

Incubate the membrane with the appropriate HRP-conjugated secondary antibody diluted in blocking buffer for 1 hour at room temperature.

-

Wash the membrane again three times with TBST for 10 minutes each.

-

-

Detection:

-

Incubate the membrane with ECL substrate according to the manufacturer's instructions.

-

Capture the chemiluminescent signal using an imaging system.

-

Analyze the band intensities to determine the relative changes in protein expression, normalizing to the loading control.

-

Conclusion

The study of HDAC inhibitors, exemplified by Vorinostat (SAHA), provides a compelling case for the therapeutic potential of epigenetic modulation. The ability of these compounds to induce widespread changes in gene expression through the acetylation of histone and non-histone proteins translates into potent anti-tumor effects, including cell cycle arrest and apoptosis. The experimental protocols and data presented in this guide offer a framework for the preclinical evaluation and characterization of novel HDAC inhibitors like the hypothetical "this compound," facilitating further research and development in this promising area of cancer therapy.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Vorinostat - Wikipedia [en.wikipedia.org]

- 3. The Histone Deacetylase Inhibitor, Vorinostat, Reduces Tumor Growth at the Metastatic Bone Site and Associated Osteolysis, but Promotes Normal Bone Loss - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Vorinostat—An Overview - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Vorinostat, a histone deacetylase (HDAC) inhibitor, promotes cell cycle arrest and re-sensitizes rituximab- and chemo-resistant lymphoma cells to chemotherapy agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. aacrjournals.org [aacrjournals.org]

- 7. selleckchem.com [selleckchem.com]

- 8. Histone deacetylase inhibitors vorinostat and panobinostat induce G1 cell cycle arrest and apoptosis in multidrug resistant sarcoma cell lines - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Synergistic interaction of the histone deacetylase inhibitor SAHA with the proteasome inhibitor bortezomib in cutaneous T cell lymphoma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]

An In-Depth Technical Guide to HDAC6 Inhibitor Selectivity and Mechanism of Action

A Note to the Reader: Information regarding a specific compound designated "Hdac-IN-58" is not currently available in the public domain. The following guide provides a comprehensive overview of the principles of HDAC6 selectivity, common experimental methodologies, and associated signaling pathways, drawing on data from well-characterized HDAC6 inhibitors. This information is intended to serve as a foundational resource for researchers, scientists, and drug development professionals interested in the therapeutic targeting of HDAC6.

Introduction to HDAC6 and Its Therapeutic Potential

Histone deacetylase 6 (HDAC6) is a unique member of the class IIb HDAC family, primarily located in the cytoplasm.[1] Unlike other HDACs that predominantly act on nuclear histones to regulate gene expression, HDAC6's main substrates are non-histone proteins.[1] Key targets include α-tubulin, cortactin, and heat shock protein 90 (Hsp90).[1][2] Through its deacetylase activity, HDAC6 plays a crucial role in a variety of cellular processes, including cell motility, protein quality control, and stress responses.[1][2] Consequently, the selective inhibition of HDAC6 has emerged as a promising therapeutic strategy for a range of diseases, including cancer and neurodegenerative disorders.[3][4]

HDAC6 Selectivity Profile of Representative Inhibitors

The development of isoform-selective HDAC inhibitors is a key objective in drug discovery to minimize off-target effects. The selectivity of an inhibitor is typically quantified by comparing its potency (e.g., IC50 or Ki values) against the target isoform (HDAC6) versus other HDAC isoforms. The following table summarizes the selectivity profiles of several well-characterized HDAC6 inhibitors.

| Compound | HDAC6 IC50 (nM) | HDAC1 IC50 (nM) | Selectivity (HDAC1/HDAC6) | Reference |

| ACY-1215 (Ricolinostat) | 5 | 179 | ~36-fold | [1] |

| Tubastatin A | 15 | >1000 | >66-fold | [1] |

| Compound 44 | 17 | 425 | ~25-fold | [5] |

| Compound 51 | Subnanomolar | ~5000-fold higher | ~5000-fold | [5] |

| Compound 6 | 17.2 | 228.3 | ~13-fold | [6] |

Note: IC50 values and selectivity can vary depending on the specific assay conditions.

Experimental Protocols for Determining HDAC6 Selectivity

The determination of inhibitor potency and selectivity against HDAC6 and other HDAC isoforms is a critical step in drug development. A common method employed is the in vitro enzymatic assay.

In Vitro HDAC Enzymatic Assay Protocol:

-

Enzyme and Substrate Preparation: Recombinant human HDAC enzymes (e.g., HDAC1, HDAC6) are purified. A fluorogenic substrate, such as a Boc-Lys(Ac)-AMC peptide, is prepared in assay buffer.

-

Compound Dilution: The test inhibitor (e.g., this compound) is serially diluted to a range of concentrations.

-

Assay Reaction: The HDAC enzyme, the inhibitor at various concentrations, and the fluorogenic substrate are combined in a microplate well. The reaction is typically incubated at 37°C for a specified period (e.g., 60 minutes).

-

Development: A developer solution, often containing a protease like trypsin and a compound that stops the HDAC reaction (e.g., Trichostatin A), is added. The developer cleaves the deacetylated substrate, releasing a fluorescent molecule (AMC).

-

Fluorescence Measurement: The fluorescence intensity is measured using a microplate reader (e.g., excitation at 360 nm, emission at 460 nm).

-

Data Analysis: The fluorescence intensity is proportional to the enzyme activity. The IC50 value, the concentration of inhibitor required to reduce enzyme activity by 50%, is calculated by fitting the dose-response data to a suitable equation (e.g., a four-parameter logistic model). Selectivity is determined by comparing the IC50 values for HDAC6 to those of other HDAC isoforms.

Signaling Pathways Modulated by HDAC6 Inhibition

HDAC6 inhibition impacts several key cellular signaling pathways, primarily through the hyperacetylation of its non-histone substrates.

One of the most well-established pathways involves the deacetylation of α-tubulin. HDAC6 deacetylates acetylated α-tubulin, which is a component of microtubules. Inhibition of HDAC6 leads to the accumulation of acetylated α-tubulin, which in turn affects microtubule stability and dynamics. This can impact processes such as cell migration and mitosis.[2]

Another critical substrate of HDAC6 is Hsp90. Deacetylation of Hsp90 by HDAC6 is important for its chaperone activity, which is essential for the stability and function of numerous client proteins involved in cell signaling, such as Akt and Bcr-Abl. Inhibition of HDAC6 leads to Hsp90 hyperacetylation, disrupting its function and promoting the degradation of its client proteins.[7] This can lead to cell cycle arrest and apoptosis.

Below is a diagram illustrating the central role of HDAC6 in modulating these pathways.

Caption: Simplified signaling pathway of HDAC6 and its inhibition.

Experimental Workflow for Assessing Downstream Effects of HDAC6 Inhibition

To elucidate the functional consequences of HDAC6 inhibition in a cellular context, a series of downstream assays are typically performed.

Caption: General experimental workflow for evaluating HDAC6 inhibitor effects.

Protocol for Western Blot Analysis of Acetylated Tubulin:

-

Cell Lysis: Treat cells with the HDAC6 inhibitor or vehicle control for the desired time. Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

-

SDS-PAGE: Separate equal amounts of protein from each sample by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Protein Transfer: Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.

-

Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies against acetylated α-tubulin and total α-tubulin (as a loading control) overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane with TBST and incubate with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

-

Analysis: Quantify the band intensities using densitometry software and normalize the acetylated tubulin signal to the total tubulin signal.

Conclusion

While specific data for "this compound" remains elusive, the principles of HDAC6 inhibitor selectivity and their mechanisms of action are well-established through the study of other selective inhibitors. The methodologies and pathways described herein provide a robust framework for the evaluation of any novel HDAC6 inhibitor. Future research will undoubtedly continue to refine our understanding of the nuanced roles of HDAC6 in health and disease, paving the way for the development of novel and effective therapeutics.

References

- 1. Histone deacetylase 6: A new player in oxidative stress-associated disorders and cancers (Review) - PMC [pmc.ncbi.nlm.nih.gov]

- 2. creative-diagnostics.com [creative-diagnostics.com]

- 3. researchgate.net [researchgate.net]

- 4. Exploring Structural Determinants of Inhibitor Affinity and Selectivity in Complexes with Histone Deacetylase 6 - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Next-generation of selective histone deacetylase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Targeting Histone Deacetylases 6 in Dual-Target Therapy of Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 7. medchemexpress.com [medchemexpress.com]

An In-depth Technical Guide on the Discovery and Development of Hdac-IN-58

Disclaimer: Information regarding the specific compound "Hdac-IN-58" is currently limited to data from commercial chemical suppliers. As of late 2025, no peer-reviewed publications or patents detailing its discovery, development, and comprehensive biological evaluation are publicly available. This guide, therefore, synthesizes the available commercial data and places it within the broader context of HDAC6 inhibitor discovery and development, providing a framework for understanding a compound of this class. The experimental protocols and signaling pathways described are representative of typical HDAC inhibitor research and are intended to be illustrative.

Introduction to this compound

This compound is identified as a potent and selective inhibitor of Histone Deacetylase 6 (HDAC6). HDAC6 is a unique, primarily cytoplasmic, Class IIb histone deacetylase that plays a crucial role in various cellular processes, including protein degradation pathways, cell migration, and microtubule dynamics, by deacetylating non-histone protein substrates such as α-tubulin and cortactin. Its involvement in cancer and neurodegenerative diseases has made it a significant target for therapeutic intervention.

Based on supplier information, this compound exhibits high potency against HDAC6. While comprehensive data is not available, the key reported characteristic is its inhibitory concentration.

Quantitative Data

The primary quantitative data available for this compound is its half-maximal inhibitory concentration (IC50) against HDAC6.

| Compound | Target | IC50 (nM) |

| This compound | HDAC6 | 2.06 |

Data sourced from commercial suppliers.

Physicochemical Properties

| Property | Value |

| CAS Number | 2071224-39-8 |

| Molecular Formula | C₁₆H₁₃ClF₂N₄O₃S |

| Molecular Weight | 414.81 g/mol |

Core Discovery and Development Workflow

The discovery of a novel HDAC6 inhibitor like this compound would typically follow a structured drug discovery and development workflow. Below is a generalized representation of such a process.

Caption: Generalized workflow for the discovery and preclinical development of a novel HDAC6 inhibitor.

Mechanism of Action and Signaling Pathways

HDAC6 inhibitors primarily function by increasing the acetylation of α-tubulin, a key substrate of HDAC6. This hyperacetylation disrupts microtubule dynamics, affecting cell motility and protein trafficking, particularly the aggresome pathway for clearing misfolded proteins. This mechanism is relevant in both oncology and neurodegenerative disorders.

Caption: Simplified signaling pathway showing the mechanism of action of an HDAC6 inhibitor like this compound.

Experimental Protocols

While specific protocols for this compound are not public, the following are standard methodologies used in the evaluation of HDAC6 inhibitors.

In Vitro HDAC6 Enzymatic Assay

Objective: To determine the in vitro potency of the inhibitor against purified HDAC6 enzyme.

Protocol:

-

Recombinant human HDAC6 enzyme is incubated with a fluorogenic substrate, such as Fluor de Lys®-SIRT2 (BML-KI177), in an assay buffer (e.g., 50 mM Tris-HCl, pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl₂).

-

The inhibitor, this compound, is added at various concentrations (typically in a serial dilution).

-

The reaction is initiated and allowed to proceed at 37°C for a specified time (e.g., 60 minutes).

-

A developer solution containing a protease (e.g., trypsin) and a fluorescence enhancer (e.g., nicotinamide) is added to stop the deacetylation reaction and cleave the deacetylated substrate, releasing the fluorophore.

-

Fluorescence is measured using a microplate reader (e.g., excitation at 360 nm, emission at 460 nm).

-

The IC50 value is calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

Cellular α-tubulin Acetylation Assay (Western Blot)

Objective: To confirm the on-target effect of the inhibitor in a cellular context by measuring the acetylation of its primary substrate, α-tubulin.

Protocol:

-

A relevant cell line (e.g., a cancer cell line like HeLa or a neuronal cell line like SH-SY5Y) is seeded in multi-well plates.

-

Cells are treated with varying concentrations of this compound for a set duration (e.g., 24 hours).

-

Following treatment, cells are lysed in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Protein concentration in the lysates is determined using a BCA or Bradford assay.

-

Equal amounts of protein from each sample are separated by SDS-PAGE and transferred to a PVDF membrane.

-

The membrane is blocked (e.g., with 5% non-fat milk or BSA in TBST) and then incubated with primary antibodies against acetylated α-tubulin and total α-tubulin (as a loading control) overnight at 4°C.

-

The membrane is washed and incubated with the appropriate HRP-conjugated secondary antibodies.

-

Protein bands are visualized using an enhanced chemiluminescence (ECL) substrate and an imaging system.

-

The band intensities are quantified, and the ratio of acetylated α-tubulin to total α-tubulin is calculated to determine the dose-dependent effect of the inhibitor.

Conclusion and Future Directions

This compound, as presented by commercial data, is a highly potent HDAC6 inhibitor. Its low nanomolar IC50 suggests it could be a valuable research tool for studying the biological roles of HDAC6 and a potential starting point for therapeutic development. However, the lack of publicly available, peer-reviewed data on its discovery, selectivity profile against other HDAC isoforms, pharmacokinetic properties, and in vivo efficacy prevents a comprehensive assessment.

Future research, should it be published, would need to address these gaps to validate the potential of this compound. Key areas for disclosure would include:

-

The full selectivity panel against all HDAC isoforms.

-

Structure-activity relationship (SAR) studies that led to its discovery.

-

In vitro and in vivo ADME (Absorption, Distribution, Metabolism, and Excretion) properties.

-

Efficacy in relevant disease models (e.g., multiple myeloma, glioblastoma, or models of neurodegenerative diseases like Charcot-Marie-Tooth or Alzheimer's disease).

-

Detailed mechanism of action studies beyond α-tubulin acetylation.

Without such information, this compound remains a compound of interest primarily for in vitro research applications based on its reported potency.

The Biological Effects of Histone Deacetylase (HDAC) Inhibitors on Neurons: A Technical Overview

Introduction

Histone deacetylase (HDAC) inhibitors are a class of compounds that interfere with the function of enzymes called histone deacetylases. These enzymes play a crucial role in regulating gene expression by removing acetyl groups from histone proteins, which are a key component of chromatin.[1][2][3] This deacetylation leads to a more condensed chromatin structure, generally associated with transcriptional repression.[2][4] By inhibiting HDACs, these compounds promote a more open chromatin state, facilitating gene expression.[1] In the context of the nervous system, HDAC inhibitors have garnered significant interest for their potential therapeutic applications in a range of neurological disorders.[5][6] This technical guide provides an in-depth overview of the core biological effects of HDAC inhibitors on neurons, summarizing key quantitative data, detailing common experimental protocols, and visualizing relevant signaling pathways. While the specific compound "Hdac-IN-58" did not yield specific public data, this guide focuses on the well-established effects of various HDAC inhibitors that have been studied in neuronal contexts.

Quantitative Data on the Effects of HDAC Inhibitors on Neurons

The following table summarizes quantitative findings from studies on the effects of various HDAC inhibitors on neuronal cells and models of neurological disease.

| HDAC Inhibitor | Model System | Measured Effect | Quantitative Change | Reference |

| Valproic Acid (VPA) | Rat Middle Cerebral Artery Occlusion (MCAO) model | Infarct volume and neurological deficit | Significant reduction at 24 and 48 hours | [2] |

| Suberoylanilide Hydroxamic Acid (SAHA) | Mouse 6-hour MCAO model | Bcl-2 and Hsp70 expression | Dose-dependent upregulation | [2] |

| Sodium Butyrate | R6/2 mice (Huntington's disease model) | Motor function | Improved performance | [2] |

| MS-275 | Rat primary cortical neurons (Oxygen-Glucose Deprivation) | Neurite outgrowth and synaptic markers (GAP43, Synaptophysin) | Increased expression | [2] |

| Vorinostat | R6/2 mice (Huntington's disease model) | Motor performance (rotarod test) | Improved performance | [1] |

Experimental Protocols

The study of HDAC inhibitors on neurons involves a variety of in vitro and in vivo experimental models and techniques. Below are detailed methodologies for some of the key experiments cited in the literature.

1. In Vitro Neuroprotection Assays

-

Objective: To assess the ability of HDAC inhibitors to protect neurons from various insults.

-

Cell Culture: Primary cortical or cerebellar granule neurons are isolated from rodent embryos and cultured under standard conditions.

-

Induction of Neuronal Damage:

-

HDAC Inhibitor Treatment: The HDAC inhibitor of interest is added to the culture medium at various concentrations, either as a pre-treatment before the insult or concurrently.

-

Assessment of Neuroprotection:

-

Cell Viability Assays: MTT or LDH assays are commonly used to quantify the percentage of surviving neurons.

-

Apoptosis Assays: Techniques like TUNEL staining or caspase activity assays are employed to measure apoptotic cell death.

-

Morphological Analysis: Neuronal morphology, including neurite length and branching, is examined using microscopy.

-

2. In Vivo Models of Neurodegenerative Diseases

-

Objective: To evaluate the therapeutic efficacy of HDAC inhibitors in animal models of neurological disorders.

-

Animal Models:

-

Huntington's Disease: Transgenic mouse models such as R6/2 are frequently used.[1][2]

-

Parkinson's Disease: Neurotoxin-based models using MPTP or 6-OHDA are common.

-

Alzheimer's Disease: Transgenic mice expressing mutant forms of amyloid precursor protein (APP) and presenilin-1 (PS1) are utilized.

-

Ischemic Stroke: The middle cerebral artery occlusion (MCAO) model in rodents is a standard method to induce focal cerebral ischemia.[2]

-

-

Drug Administration: HDAC inhibitors are administered to the animals through various routes, including intraperitoneal injection, oral gavage, or direct infusion into the brain.

-

Behavioral Testing: A battery of behavioral tests is conducted to assess motor function (e.g., rotarod test, open field test) and cognitive performance (e.g., Morris water maze, fear conditioning).

-

Histological and Molecular Analysis: After the treatment period, brain tissues are collected for:

-

Immunohistochemistry: To examine neuronal loss, protein aggregation, and glial cell activation.

-

Western Blotting and qPCR: To measure the expression levels of relevant proteins and genes.

-

3. Analysis of Gene and Protein Expression

-

Objective: To identify the molecular targets and pathways modulated by HDAC inhibitors in neurons.

-

Sample Preparation: Neuronal cell cultures or brain tissue from animal models are lysed to extract total RNA or protein.

-

Gene Expression Analysis:

-

Protein Expression and Post-Translational Modification Analysis:

-

Western Blotting: To determine the total protein levels and the acetylation status of histones and other proteins using specific antibodies.

-

Mass Spectrometry: For a comprehensive analysis of the proteome and acetylome.

-

Signaling Pathways and Mechanisms of Action

HDAC inhibitors exert their effects on neurons through multiple, interconnected signaling pathways. The diagrams below, generated using the DOT language, illustrate some of the key mechanisms.

Caption: Transcriptional and non-transcriptional neuroprotective mechanisms of HDAC inhibitors.

Caption: Anti-inflammatory effects of HDAC inhibitors in the central nervous system.

Core Biological Effects on Neurons

-

Neuroprotection: A primary and widely reported effect of HDAC inhibitors is their ability to protect neurons from cell death in various models of neurological disorders.[1][5] This neuroprotective effect is mediated by the upregulation of genes involved in cell survival, such as Bcl-2, and neurotrophic factors like brain-derived neurotrophic factor (BDNF) and glial cell line-derived neurotrophic factor (GDNF).[1][5][8]

-

Neurotrophic Support: HDAC inhibitors have been shown to increase the expression of neurotrophins, which are critical for neuronal survival, development, and synaptic plasticity.[1] For instance, valproic acid, sodium butyrate, and trichostatin A can induce BDNF expression in cortical neurons.[1]

-

Anti-inflammatory Effects: Neuroinflammation is a common feature of many neurodegenerative diseases. HDAC inhibitors can exert anti-inflammatory effects by modulating the activity of glial cells, such as microglia.[1] They can suppress the production of pro-inflammatory cytokines, thereby reducing inflammation-mediated neuronal damage.[7]

-

Enhancement of Synaptic Plasticity and Memory: By altering gene expression profiles in neurons, HDAC inhibitors can enhance synaptic plasticity and improve learning and memory.[2] Overexpression of HDAC2 has been linked to decreased synaptic plasticity and memory formation, effects that can be reversed by treatment with HDAC inhibitors.[2]

-

Regulation of Axonal Transport: Some HDACs, particularly HDAC6, play a role in regulating microtubule dynamics through the deacetylation of α-tubulin.[4] Inhibition of HDAC6 can lead to hyperacetylation of α-tubulin, which is associated with enhanced stability of microtubules and improved axonal transport, a process often impaired in neurodegenerative diseases.[4][8]

HDAC inhibitors represent a promising class of therapeutic agents for neurological disorders, exhibiting a multifaceted mechanism of action that includes neuroprotection, neurotrophic support, anti-inflammatory effects, and enhancement of synaptic plasticity. While the specific compound "this compound" lacks detailed public documentation, the broader class of HDAC inhibitors has been extensively studied, providing a solid foundation for future research and drug development in this area. The continued investigation into the specific roles of different HDAC isoforms and the development of more selective inhibitors will be crucial for translating the therapeutic potential of these compounds into clinical applications for a range of debilitating neurological conditions.

References

- 1. Multiple roles of HDAC inhibition in neurodegenerative conditions - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Histone Deacetylase (HDAC) Inhibitors - Emerging Roles in Neuronal Memory, Learning, Synaptic Plasticity and Neural Regeneration - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Histone deacetylases govern cellular mechanisms underlying behavioral and synaptic plasticity in the developing and adult brain - PMC [pmc.ncbi.nlm.nih.gov]

- 4. The promise and perils of HDAC inhibitors in neurodegeneration - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Frontiers | Histone Deacetylases Inhibitors in Neurodegenerative Diseases, Neuroprotection and Neuronal Differentiation [frontiersin.org]

- 6. academic.oup.com [academic.oup.com]

- 7. etheses.whiterose.ac.uk [etheses.whiterose.ac.uk]

- 8. HDAC inhibitors and neurodegeneration: at the edge between protection and damage - PMC [pmc.ncbi.nlm.nih.gov]

Technical Guide: Investigating the Role of Novel Histone Deacetylase Inhibitors on α-Tubulin Acetylation

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: As of November 2025, public domain information and scientific literature do not contain specific data for a compound designated "Hdac-IN-58." This guide therefore provides a comprehensive framework for the investigation of novel histone deacetylase (HDAC) inhibitors, using established methodologies and data from known HDAC inhibitors that modulate α-tubulin acetylation. The principles, protocols, and data structures outlined herein are directly applicable to the characterization of new chemical entities like this compound.

Introduction: α-Tubulin Acetylation and the Role of HDAC6

Microtubules, dynamic polymers of α- and β-tubulin heterodimers, are critical components of the cytoskeleton, involved in cell division, motility, and intracellular transport.[1] The post-translational modification of these proteins is a key regulatory mechanism. One such modification is the acetylation of the ε-amino group of Lysine 40 (K40) on α-tubulin, which occurs within the microtubule lumen.[2][3] This acetylation is associated with microtubule stability and flexibility and plays a crucial role in regulating the binding of motor proteins like kinesin and dynein, thereby impacting axonal transport and cell motility.[4][5]

The acetylation state of α-tubulin is dynamically regulated by the opposing activities of α-tubulin acetyltransferases (αTATs) and histone deacetylases (HDACs). Specifically, Histone Deacetylase 6 (HDAC6), a unique, predominantly cytoplasmic class IIb HDAC, has been identified as the primary α-tubulin deacetylase.[3][6] Inhibition of HDAC6 leads to an accumulation of acetylated α-tubulin (hyperacetylation), which has been shown to have therapeutic potential in various disease models, including neurodegenerative disorders and cancer.[4][5] Therefore, the development and characterization of selective HDAC6 inhibitors are of significant interest in drug discovery.

This guide outlines the core methodologies and data presentation standards for characterizing a novel HDAC inhibitor's effect on α-tubulin acetylation.

Quantitative Data Summary

A systematic approach to data presentation is crucial for comparing the potency and efficacy of different HDAC inhibitors. The following tables provide a template for summarizing key quantitative data, populated with illustrative examples from known HDAC inhibitors.

Table 1: In Vitro Enzymatic Activity and Cellular Potency

| Compound | Target HDAC | IC50 (nM) | Cell Line | EC50 for α-Tubulin Acetylation (nM) | Citation |

| This compound | e.g., HDAC6 | TBD | e.g., HeLa, SH-SY5Y | TBD | - |

| Tubastatin A | HDAC6 | 15 | MCAO rat model | Not specified (effective dose 15 mg/kg) | [7] |

| ACY-1215 | HDAC6 | 4.7 | - | Not specified | [4] |

| T-3796106 | HDAC6 | >25-fold selectivity over other HDACs | SCG neurons | ~50 | [4] |

| T-3793168 | HDAC6 | >25-fold selectivity over other HDACs | SCG neurons | ~250 | [4] |

| Trichostatin A (TSA) | Pan-HDAC | ~1-10 | HeLa, NIH-3T3 | ~100-400 | [3][8] |

TBD: To Be Determined

Table 2: Dose-Response Effect on α-Tubulin Acetylation in Cellular Assays

| Compound | Cell Line | Concentration Range | Incubation Time | Fold Increase in Acetylated α-Tubulin (at saturation) | Citation |

| This compound | e.g., HeLa | TBD | e.g., 24h | TBD | - |

| T-3796106 | SCG neurons | 1 nM - 250 nM | 24 h | Not specified, dose-dependent increase observed | [4] |

| T-3793168 | SCG neurons | 1 nM - 250 nM | 24 h | Not specified, dose-dependent increase observed | [4] |

| Trichostatin A (TSA) | 293T / NIH-3T3 | 0.5 µM - 5 µM | 4 h | Not specified, significant increase observed | [3] |

SCG: Superior Cervical Ganglion

Table 3: Functional Outcomes of HDAC Inhibition

| Compound | Assay | Cell Line | Concentration | Observed Effect | Citation |

| This compound | e.g., Transwell Migration | e.g., 293T | TBD | TBD | - |

| Tubacin | Chemotactic Cell Movement | - | Not specified | Increased cell motility | [6] |

| HDAC6 siRNA | Transwell Migration | 293T | - | Decreased chemotactic cell motility | [9] |

| Trichostatin A (TSA) | Wound Healing Assay | Ishikawa | 100 nM | Enhanced cell migration | [10] |

Experimental Protocols

Detailed and reproducible protocols are fundamental to research. The following sections describe standard methods for assessing the impact of HDAC inhibitors on α-tubulin acetylation.

Western Blotting for Acetylated α-Tubulin Quantification

This is the most common method for quantifying changes in protein levels.

-

Cell Lysis:

-

Culture cells to 70-80% confluency and treat with the HDAC inhibitor (e.g., this compound) at various concentrations and time points. Include a vehicle control (e.g., DMSO) and a positive control (e.g., 400 nM TSA for 16 hours).[8]

-

Aspirate media, wash cells with ice-cold PBS.

-

Lyse cells in RIPA buffer (50 mM Tris, 150 mM NaCl, 1% NP40, 0.5% deoxycholate, 0.1% SDS, pH 8.0) supplemented with protease and phosphatase inhibitors.[2]

-

Scrape cells, incubate on ice for 30 minutes, and centrifuge at 14,000 x g for 15 minutes at 4°C.[2]

-

Collect the supernatant and determine protein concentration using a BCA or Bradford assay.

-

-

SDS-PAGE and Immunoblotting:

-

Denature 20-30 µg of protein per lane by boiling in Laemmli sample buffer.

-

Separate proteins on a 10% SDS-polyacrylamide gel.[11]

-

Transfer proteins to a nitrocellulose or PVDF membrane.[2][11]

-

Block the membrane with 5% non-fat dry milk or BSA in Tris-buffered saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature.

-

Incubate the membrane with a primary antibody specific for acetylated α-tubulin (e.g., clone 6-11B-1) diluted in blocking buffer, typically overnight at 4°C.[2]

-

Wash the membrane three times for 5-10 minutes each with TBST.

-

Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again as in step 6.

-

Detect the signal using an enhanced chemiluminescence (ECL) substrate and image with a chemiluminescence detection system.[2]

-

To normalize the data, strip the membrane and re-probe with an antibody for total α-tubulin (e.g., clone DM1A) or a loading control like GAPDH or β-actin.[3]

-

Immunofluorescence for Visualizing Acetylated Microtubules

This method allows for the visualization of the subcellular localization of acetylated microtubules.

-

Cell Culture and Treatment:

-

Grow cells on sterile glass coverslips in a multi-well plate.[12]

-

Treat cells with the HDAC inhibitor as described for Western blotting.

-

-

Fixation and Permeabilization:

-

Staining:

-

Wash three times with PBS.

-

Block with 1-5% BSA in PBST for 30-60 minutes.[15]

-

Incubate with the primary antibody against acetylated α-tubulin (diluted in blocking buffer) for 1-2 hours at room temperature or overnight at 4°C.[12][15]

-

Wash three times with PBST.

-

Incubate with a fluorescently-labeled secondary antibody (e.g., Alexa Fluor 488 or 555) for 1 hour at room temperature, protected from light.[15]

-

(Optional) Counterstain nuclei with DAPI for 5 minutes.[13]

-

Wash three times with PBST.

-

-

Mounting and Imaging:

-

Mount the coverslips onto microscope slides using an anti-fade mounting medium.[12]

-

Image using a confocal or widefield fluorescence microscope.

-

Cell Motility (Transwell Migration) Assay

This assay measures the effect of HDAC inhibition on the chemotactic migration of cells.

-

Assay Preparation:

-

Use a Transwell plate with inserts containing a porous membrane (e.g., 8 µm pores).

-

Pre-treat cells in suspension or as a monolayer with the HDAC inhibitor or vehicle control for a specified time (e.g., 4 hours).[16]

-

Resuspend the treated cells in a serum-free medium.

-

Add a chemoattractant (e.g., medium with 10% FBS) to the lower chamber of the Transwell plate.

-

-

Cell Migration:

-

Seed the pre-treated cells into the upper chamber of the Transwell insert.

-

Incubate the plate for a period that allows for migration (e.g., 12-24 hours) at 37°C in a CO2 incubator.

-

-

Quantification:

-

Remove the insert and carefully wipe the non-migrated cells from the top surface of the membrane with a cotton swab.

-

Fix the migrated cells on the bottom surface of the membrane with methanol or PFA.

-

Stain the cells with a crystal violet solution.

-

Wash the inserts to remove excess stain and allow them to dry.

-

Elute the stain from the migrated cells using a solubilization buffer (e.g., 10% acetic acid).

-

Quantify the migrated cells by measuring the absorbance of the eluted stain on a plate reader. Alternatively, count the stained cells in several fields of view under a microscope.[17]

-

Signaling Pathways and Workflows

Visualizing the underlying biological pathways and experimental processes can aid in understanding the mechanism of action and experimental design.

Caption: Signaling pathway of α-tubulin acetylation and deacetylation by αTAT1 and HDAC6.

Caption: Workflow for characterizing an HDAC inhibitor's effect on α-tubulin acetylation.

References

- 1. Acetyl-alpha Tubulin (Lys40) Recombinant Monoclonal Antibody (RM318) (MA5-33079) [thermofisher.com]

- 2. Crosstalk between acetylation and the tyrosination/detyrosination cycle of α-tubulin in Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]

- 3. HDAC-6 interacts with and deacetylates tubulin and microtubules in vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Novel HDAC6 inhibitors increase tubulin acetylation and rescue axonal transport of mitochondria in a model of Charcot-Marie-Tooth Type 2F - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pnas.org [pnas.org]

- 6. Scholars@Duke publication: HDAC6 is a microtubule-associated deacetylase. [scholars.duke.edu]

- 7. Tubastatin A, an HDAC6 inhibitor, alleviates stroke-induced brain infarction and functional deficits: potential roles of α-tubulin acetylation and FGF-21 up-regulation - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Acetyl-α-Tubulin (Lys40) Antibody | Cell Signaling Technology [cellsignal.com]

- 9. HDAC6 Modulates Cell Motility by Altering the Acetylation Level of Cortactin - PMC [pmc.ncbi.nlm.nih.gov]

- 10. academic.oup.com [academic.oup.com]

- 11. adipogen.com [adipogen.com]

- 12. arigobio.com [arigobio.com]

- 13. v19.proteinatlas.org [v19.proteinatlas.org]

- 14. Direct fluorescent-dye labeling of α-tubulin in mammalian cells for live cell and superresolution imaging - PMC [pmc.ncbi.nlm.nih.gov]

- 15. biocompare.com [biocompare.com]

- 16. 4.9. Analysis of Cell Migration [bio-protocol.org]

- 17. Underlying anti-cancer mechanisms of histone deacetylase (HDAC) inhibitors in tamoxifen-resistant breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Investigation of Off-Target Effects of Histone Deacetylase (HDAC) Inhibitors

Disclaimer: As of November 2025, a public domain search for the specific compound "Hdac-IN-58" did not yield any specific scientific literature or data. Therefore, this guide has been constructed using the well-characterized, FDA-approved pan-HDAC inhibitor Vorinostat (Suberoylanilide Hydroxamic Acid, SAHA) as an illustrative example. The methodologies and principles described herein provide a comprehensive framework for the investigation of off-target effects applicable to novel HDAC inhibitors like this compound.

Introduction

Histone deacetylase (HDAC) inhibitors are a promising class of therapeutic agents, primarily developed for oncology, that modulate gene expression by interfering with the deacetylation of histones and other proteins.[1][2][3] This alteration of the cellular epigenome can lead to cell cycle arrest, differentiation, and apoptosis in cancer cells.[2][3][4] Vorinostat (SAHA) is a pan-HDAC inhibitor that targets class I, II, and IV HDACs and is approved for the treatment of cutaneous T-cell lymphoma (CTCL).[1][5]

While the on-target effects of HDAC inhibitors are central to their therapeutic action, understanding their off-target interactions is critical for predicting potential side effects, elucidating secondary mechanisms of action, and identifying opportunities for drug repositioning. Off-target effects can arise from the inhibitor binding to other metalloenzymes or proteins with structural similarities to the HDAC active site.[6][7] This guide provides a technical overview of the experimental approaches used to identify and characterize the off-target profile of an HDAC inhibitor, using Vorinostat as a model compound.

Data Presentation: Off-Target Profile of Vorinostat (SAHA)

The following tables summarize the known inhibitory activities and off-target interactions of Vorinostat. This data is essential for building a comprehensive understanding of its polypharmacology.

Table 1: Inhibitory Activity of Vorinostat against Zinc-Dependent HDAC Isoforms

| HDAC Class | Isoform | IC50 / ID50 (nM) | Reference |

| Class I | HDAC1 | 10 | [8][9] |

| HDAC2 | - | - | |

| HDAC3 | 20 | [8][9] | |

| Class IIa | HDAC7 | - | [8] |

| Class IV | HDAC11 | - | [8] |

Note: Specific IC50 values for all isoforms are not consistently reported across all literature; Vorinostat is generally considered a pan-inhibitor of Class I, II, and IV HDACs.[2][5]

Table 2: Identified Non-HDAC Off-Targets of Vorinostat (SAHA)

| Off-Target Protein | Protein Class | Method of Identification | Potential Effect | Reference |

| Metallo-beta-lactamase domain-containing protein 2 (MBLAC2) | Hydrolase | Chemical Proteomics | Inhibition of palmitoyl-CoA hydrolase activity, accumulation of extracellular vesicles | [6] |

| Carbonic Anhydrase II (CA II) | Lyase | X-ray Crystallography | Binding to the active site, potential for altered physiological function | [7][10] |

| Carbonic Anhydrase IX (CA IX) mimic | Lyase | X-ray Crystallography | Binding to the active site, potential relevance in hypoxic tumors where CA IX is upregulated | [7][10] |

| Isochorismatase domain-containing protein 2 (ISOC2) | Hydrolase | Chemical Proteomics | Direct, dose-dependent interaction | [11] |

| Aurora Kinases (indirect effect) | Kinase | Cellular Assays | Increased inhibition by Aurora Kinase inhibitors | [12] |

Experimental Protocols

Investigating the off-target profile of a compound like this compound requires a multi-faceted approach. Below are detailed protocols for key experimental methodologies.

Protocol: Kinase Selectivity Profiling

This protocol is designed to assess the inhibitory activity of a compound against a broad panel of kinases, a common off-target class for many small molecule inhibitors.

Objective: To determine the IC50 values of the test compound against a representative panel of human kinases.

Materials:

-

Test compound (e.g., this compound) dissolved in DMSO.

-

Recombinant human kinases.

-

Kinase-specific substrates (peptide or protein).

-

ATP.

-

Kinase assay buffer (e.g., HEPES, MgCl2, Brij-35, EGTA, DTT).

-

Detection reagents (e.g., ADP-Glo™, Z'-LYTE™, or radiometric [γ-³²P]ATP).

-

Microtiter plates (e.g., 384-well).

-

Plate reader compatible with the chosen detection method.

Procedure:

-

Compound Preparation: Prepare a serial dilution of the test compound in DMSO. A typical starting concentration is 10 mM, diluted to create a 10-point dose-response curve.

-

Assay Plate Preparation: Dispense a small volume (e.g., 50 nL) of each compound concentration into the wells of a 384-well assay plate. Include wells for positive control (no inhibitor) and negative control (no enzyme).

-

Kinase Reaction Mixture: Prepare a master mix containing the kinase assay buffer, the specific kinase, and its corresponding substrate.

-

Initiation of Kinase Reaction: Dispense the kinase/substrate mixture into the assay plate. Pre-incubate for a short period (e.g., 15 minutes) at room temperature to allow the compound to interact with the kinase.

-

ATP Addition: Prepare an ATP solution in kinase assay buffer. Add this solution to all wells to start the kinase reaction. The final ATP concentration should be at or near the Km for each specific kinase.

-

Incubation: Incubate the plate at a controlled temperature (e.g., 30°C) for a predetermined time (e.g., 60 minutes). The incubation time should be optimized to ensure the reaction is in the linear range.

-

Detection: Stop the reaction and measure kinase activity using the chosen detection method.

-

Luminescence (e.g., ADP-Glo™): Add ADP-Glo™ reagent to deplete unused ATP, then add Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal via a luciferase reaction.

-

Fluorescence (e.g., TR-FRET): Add a development solution containing a phospho-specific antibody labeled with an acceptor fluorophore. Read the plate on a TR-FRET compatible reader.[13]

-

-

Data Analysis: Calculate the percent inhibition for each compound concentration relative to the controls. Plot the percent inhibition versus the log of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.[14]

Protocol: Cellular Thermal Shift Assay (CETSA®)

CETSA® is a powerful biophysical method to verify direct target engagement in a cellular environment. It can also identify off-targets by observing which proteins are thermally stabilized by the compound.[15][16]

Objective: To assess the thermal stabilization of proteins in intact cells upon binding of the test compound.

Materials:

-

Cell line of interest.

-

Cell culture medium and reagents.

-

Test compound (e.g., this compound) dissolved in DMSO.

-

Phosphate-buffered saline (PBS) supplemented with protease and phosphatase inhibitors.

-

Lysis buffer (e.g., Triton X-100 in PBS with inhibitors).

-

PCR tubes or 96-well PCR plate.

-

Thermal cycler.

-

Apparatus for cell lysis (e.g., sonicator, freeze-thaw cycles).

-

Centrifuge.

-

Protein quantification assay (e.g., BCA).

-

SDS-PAGE and Western blot reagents or mass spectrometer.

-

Antibodies for specific proteins of interest (for Western blot).

Procedure:

-

Cell Treatment: Culture cells to approximately 80% confluency. Treat the cells with the test compound or vehicle (DMSO) at a desired concentration for a specific duration (e.g., 1-3 hours) in a CO2 incubator.[17]

-

Cell Harvesting: Harvest the cells, wash with PBS, and resuspend in PBS with protease/phosphatase inhibitors to a specific cell density.

-

Heating Step: Aliquot the cell suspension into PCR tubes or a PCR plate. Heat the aliquots to a range of different temperatures for a set time (e.g., 3 minutes) using a thermal cycler, followed by a cooling step at room temperature (e.g., 3 minutes).[18] A typical temperature gradient might be from 40°C to 70°C.

-

Cell Lysis: Lyse the cells. A common method is three rapid freeze-thaw cycles using liquid nitrogen and a warm water bath.[18]

-

Separation of Soluble Fraction: Centrifuge the lysates at high speed (e.g., 20,000 x g for 20 minutes at 4°C) to pellet the precipitated/aggregated proteins.[18]

-

Sample Preparation and Analysis:

-

Western Blot: Carefully collect the supernatant (soluble protein fraction). Determine the protein concentration. Prepare samples for SDS-PAGE, and analyze the abundance of the target protein at each temperature using a specific antibody.

-

Mass Spectrometry (Thermal Proteome Profiling, TPP): Collect the supernatant. The proteins are then digested into peptides, labeled with tandem mass tags (TMT), and analyzed by quantitative mass spectrometry to monitor the melting behavior of thousands of proteins simultaneously.[19]

-

-

Data Analysis:

-

Western Blot: Quantify the band intensities for each temperature point. Plot the relative soluble protein amount against the temperature to generate a melting curve. A shift in the melting curve to higher temperatures in the compound-treated sample indicates target engagement and stabilization.

-

Mass Spectrometry: Analyze the mass spectrometry data to generate melting curves for each identified protein. Proteins that show a significant thermal shift upon compound treatment are potential direct or indirect targets.

-

Protocol: Quantitative Chemoproteomics for Off-Target Identification

This approach uses an immobilized version of the inhibitor to pull down interacting proteins from a cell lysate, which are then identified by mass spectrometry.[6]

Objective: To identify the full spectrum of proteins that interact with the test compound in a cellular context.

Materials:

-

Test compound analog with a linker for immobilization (e.g., "this compound-probe").

-

Affinity matrix (e.g., Sepharose beads).

-

Cell lysate from the cell line of interest.

-

Test compound (free drug for competition).

-

Wash buffers.

-

Elution buffer.

-

Reagents for protein digestion (e.g., trypsin).

-

LC-MS/MS equipment.

Procedure:

-

Affinity Matrix Preparation: Covalently attach the compound-probe to the Sepharose beads.

-

Cell Lysate Preparation: Prepare a native protein lysate from the chosen cells or tissues.

-

Competition Binding: Aliquot the cell lysate. To separate aliquots, add increasing concentrations of the free test compound (e.g., this compound) or vehicle (DMSO). This step is crucial to distinguish specific binders from non-specific ones.

-

Affinity Pulldown: Add the affinity matrix (beads) to each lysate aliquot and incubate (e.g., 1-2 hours at 4°C) to allow proteins to bind to the immobilized probe.

-

Washing: Wash the beads extensively with wash buffer to remove non-specifically bound proteins.

-

Elution and Digestion: Elute the bound proteins from the beads. The proteins are then denatured, reduced, alkylated, and digested into peptides using trypsin.

-

LC-MS/MS Analysis: Analyze the resulting peptide mixtures using high-resolution liquid chromatography-tandem mass spectrometry (LC-MS/MS).

-

Data Analysis:

-

Identify the proteins in each sample using a proteomics search engine (e.g., MaxQuant).

-

Quantify the relative abundance of each protein across the different concentrations of the competing free drug.

-

Proteins that show a dose-dependent decrease in abundance on the beads are considered specific binders. Plot the relative abundance against the free drug concentration to generate a competition-binding curve and determine the IC50 for the interaction in the native cellular environment.[20]

-

Mandatory Visualizations

The following diagrams illustrate key pathways, workflows, and concepts relevant to the investigation of HDAC inhibitor off-target effects.

Caption: Mechanism of Action for HDAC Inhibitors.

Caption: Chemoproteomics Workflow for Off-Target ID.

Caption: Logical Flow of Off-Target Consequences.

References

- 1. A comparative study of target engagement assays for HDAC1 inhibitor profiling - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Vorinostat—An Overview - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Histone deacetylase inhibitors: molecular mechanisms of action and clinical trials as anti-cancer drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 4. The Histone Deacetylase Inhibitor, Vorinostat, Reduces Tumor Growth at the Metastatic Bone Site and Associated Osteolysis, but Promotes Normal Bone Loss - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Vorinostat - Wikipedia [en.wikipedia.org]

- 6. Target deconvolution of HDAC pharmacopoeia reveals MBLAC2 as common off-target - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Off-target binding of the histone deacetylase inhibitor vorinostat to carbonic anhydrase II and IX - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. medchemexpress.com [medchemexpress.com]

- 9. selleckchem.com [selleckchem.com]

- 10. Off-target binding of the histone deacetylase inhibitor vorinostat to carbonic anhydrase II and IX - PMC [pmc.ncbi.nlm.nih.gov]

- 11. SAHA Capture Compound--a novel tool for the profiling of histone deacetylases and the identification of additional vorinostat binders - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. mdpi.com [mdpi.com]

- 13. caymanchem.com [caymanchem.com]

- 14. reactionbiology.com [reactionbiology.com]

- 15. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 16. annualreviews.org [annualreviews.org]

- 17. discovery.dundee.ac.uk [discovery.dundee.ac.uk]

- 18. Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay [bio-protocol.org]

- 19. Thermal proteome profiling for unbiased identification of direct and indirect drug targets using multiplexed quantitative mass spectrometry | Springer Nature Experiments [experiments.springernature.com]

- 20. researchgate.net [researchgate.net]

Methodological & Application

Application Notes and Protocols for Hdac-IN-58 In Vitro Assay

For Researchers, Scientists, and Drug Development Professionals

Introduction

Histone deacetylases (HDACs) are a class of enzymes that play a crucial role in the regulation of gene expression by removing acetyl groups from lysine residues of both histone and non-histone proteins.[1] This deacetylation leads to a more compact chromatin structure, generally associated with transcriptional repression.[1][2] Dysregulation of HDAC activity is implicated in the pathogenesis of various diseases, including cancer, making them a significant target for therapeutic intervention.[3] HDAC inhibitors (HDACis) are compounds that block the activity of these enzymes, leading to hyperacetylation of their substrates, which can induce cell cycle arrest, differentiation, and apoptosis in cancer cells.[2][3]

This document provides a detailed protocol for the in vitro assessment of Hdac-IN-58, a novel histone deacetylase inhibitor. The following sections outline the materials and a standardized fluorometric assay protocol to determine the inhibitory activity of this compound against class I and II HDAC enzymes.

Data Presentation

The inhibitory activity of HDAC inhibitors is typically quantified by their half-maximal inhibitory concentration (IC50). The table below provides a representative dataset for well-characterized HDAC inhibitors against a panel of HDAC isoforms, illustrating how data for this compound could be presented.

| Compound | HDAC1 (nM) | HDAC2 (nM) | HDAC3 (nM) | HDAC6 (nM) | HDAC8 (nM) | HDAC10 (nM) |

| Vorinostat (SAHA) | 20 | 30 | 70 | 10 | 400 | 80 |

| Romidepsin | 1.1 | 2.3 | 0.6 | 12.3 | 210 | 5.2 |

| Panobinostat | 0.7 | 0.9 | 2.1 | 3.4 | 128 | 2.5 |

| Belinostat | 41 | 125 | 30 | 82 | 216 | - |

Note: The IC50 values presented are for illustrative purposes and are compiled from various sources. Actual values may vary depending on assay conditions.

Experimental Protocols

In Vitro Fluorometric HDAC Activity Assay

This protocol is designed for a 96-well plate format and utilizes a fluorogenic substrate, which upon deacetylation by an HDAC enzyme and subsequent development, produces a fluorescent signal.

Materials and Reagents:

-

HDAC Assay Buffer (e.g., 50 mM Tris-HCl, pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl2)

-

Purified recombinant human HDAC enzyme (e.g., HDAC1, HDAC2, HDAC3, HDAC6)

-

Fluorogenic HDAC substrate (e.g., Boc-Lys(Ac)-AMC)

-

This compound (test inhibitor)

-

Trichostatin A (TSA) or Vorinostat (SAHA) as a positive control inhibitor

-

Developer solution (containing a protease, e.g., Trypsin, and a stop solution, e.g., TSA)

-

96-well black, flat-bottom plates

-

Fluorometric microplate reader (Excitation: 350-380 nm, Emission: 440-460 nm)

Experimental Workflow:

Caption: Workflow for the in vitro fluorometric HDAC activity assay.

Procedure:

-

Prepare Reagents:

-

Prepare a 2X working solution of the fluorogenic HDAC substrate in HDAC Assay Buffer.

-

Prepare a 2X working solution of the purified HDAC enzyme in HDAC Assay Buffer.

-

Prepare a serial dilution of this compound and the positive control inhibitor (e.g., TSA) in HDAC Assay Buffer. Also, prepare a vehicle control (e.g., DMSO in assay buffer).

-

-

Assay Plate Setup:

-

Add 50 µL of the appropriate reagent to each well of a 96-well plate as follows:

-

Blank (no enzyme): 50 µL of HDAC Assay Buffer.

-

Vehicle Control (100% activity): 50 µL of vehicle control.

-

Test Inhibitor (this compound): 50 µL of each this compound dilution.

-

Positive Control Inhibitor: 50 µL of the positive control inhibitor.

-

-

-

Enzyme Reaction:

-

To initiate the enzymatic reaction, add 25 µL of the 2X HDAC enzyme working solution to all wells except the "Blank" wells.

-

Add 25 µL of the 2X fluorogenic HDAC substrate working solution to all wells.

-

Mix the contents of the wells gently by shaking the plate.

-

Incubate the plate at 37°C for 60 minutes.

-

-

Signal Development:

-

Stop the reaction and develop the fluorescent signal by adding 50 µL of the developer solution to each well.

-

Incubate the plate at room temperature for 15 minutes, protected from light.

-

-

Data Acquisition:

-

Measure the fluorescence intensity using a microplate reader with an excitation wavelength of 350-380 nm and an emission wavelength of 440-460 nm.

-

Data Analysis:

-

Subtract the average fluorescence of the "Blank" wells from the fluorescence readings of all other wells.

-

Calculate the percentage of inhibition for each concentration of this compound using the following formula: % Inhibition = 100 x [1 - (Fluorescence of Test Well / Fluorescence of Vehicle Control Well)]

-

Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Signaling Pathway

HDAC inhibitors exert their effects by modulating the acetylation status of various proteins, including transcription factors. A key non-histone target of HDACs is the tumor suppressor protein p53. Deacetylation of p53 by HDACs can lead to its degradation, thereby inhibiting its tumor-suppressive functions.

Caption: this compound inhibits HDACs, leading to p53 hyperacetylation and activation.

References

Application Notes and Protocols for Hdac-IN-58 in Cell Culture

For Researchers, Scientists, and Drug Development Professionals

Introduction

Hdac-IN-58 is a potent and highly selective inhibitor of Histone Deacetylase 6 (HDAC6).[1][2] HDAC6 is a unique, primarily cytoplasmic, Class IIb histone deacetylase that plays a crucial role in various cellular processes by deacetylating non-histone protein substrates, including α-tubulin and cortactin. Its involvement in cell motility, protein quality control, and signaling pathways has made it a significant target in drug discovery, particularly for neurodegenerative diseases and cancer. These application notes provide detailed protocols for utilizing this compound in cell culture experiments to investigate its biological effects.

Mechanism of Action

This compound exerts its biological effects through the specific inhibition of the enzymatic activity of HDAC6. By binding to the catalytic domain of HDAC6, it prevents the deacetylation of its substrates. A primary and well-characterized substrate of HDAC6 is α-tubulin. Inhibition of HDAC6 by this compound leads to an accumulation of acetylated α-tubulin, which can be used as a reliable biomarker for target engagement in cell-based assays. The resulting hyperacetylation of α-tubulin affects microtubule dynamics, which in turn can impact cellular processes such as cell migration, mitosis, and intracellular transport.

Data Presentation

Table 1: this compound Inhibitor Profile

| Parameter | Value | Reference |

| Target | Histone Deacetylase 6 (HDAC6) | [1][2] |

| IC50 | 2.06 nM | [1][2] |

| Chemical Formula | C16H13ClF2N4O3S | [3] |

| Molecular Weight | 414.81 g/mol | [3] |

| CAS Number | 2071224-39-8 | [3] |

Experimental Protocols

1. Cell Culture and Treatment with this compound

This protocol outlines the general procedure for treating cultured cells with this compound to assess its biological activity.

Materials:

-

This compound

-

Dimethyl sulfoxide (DMSO), cell culture grade

-

Complete cell culture medium (e.g., DMEM or RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics

-

Adherent or suspension cells of interest

-

Sterile microcentrifuge tubes

-

Cell culture plates (e.g., 6-well, 24-well, or 96-well)

-

Incubator (37°C, 5% CO2)

Protocol:

-

Stock Solution Preparation:

-

Prepare a high-concentration stock solution of this compound (e.g., 10 mM) in sterile DMSO.

-

Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.

-

Store the stock solution at -20°C or -80°C for long-term storage. A 4°C storage in DMSO is suitable for up to two weeks.[3]

-

-

Cell Seeding:

-

For adherent cells, seed them in appropriate cell culture plates and allow them to attach and reach the desired confluency (typically 50-70%) overnight.

-

For suspension cells, seed them at the desired density on the day of the experiment.

-

-

Treatment:

-

On the day of the experiment, prepare working solutions of this compound by diluting the stock solution in a complete cell culture medium to the desired final concentrations. It is recommended to perform a dose-response experiment to determine the optimal concentration for your specific cell line and assay. A starting range of 10 nM to 1 µM is suggested.

-

Include a vehicle control (DMSO) at the same final concentration as in the highest this compound treatment group.

-

Remove the old medium from the cells and add the medium containing the different concentrations of this compound or the vehicle control.

-

Incubate the cells for the desired period (e.g., 6, 24, 48, or 72 hours) at 37°C in a 5% CO2 incubator. The incubation time will depend on the specific endpoint being measured.

-

2. Western Blot Analysis of α-tubulin Acetylation

This protocol is to confirm the target engagement of this compound in cells by measuring the level of acetylated α-tubulin.

Materials:

-

Cells treated with this compound (from Protocol 1)

-

Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

-

BCA protein assay kit

-

SDS-PAGE gels and running buffer

-

Transfer buffer and nitrocellulose or PVDF membranes

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies: anti-acetyl-α-tubulin and anti-α-tubulin (loading control)

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

-

Imaging system

Protocol:

-

Cell Lysis:

-

After treatment, wash the cells with ice-cold PBS.

-

Lyse the cells with lysis buffer on ice for 30 minutes.

-

Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C to pellet cell debris.

-

Collect the supernatant containing the protein extracts.

-

-

Protein Quantification:

-

Determine the protein concentration of each lysate using a BCA protein assay.

-

-

Western Blotting:

-

Normalize the protein amounts for each sample and prepare them for SDS-PAGE.

-

Separate the proteins by SDS-PAGE and transfer them to a membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies against acetyl-α-tubulin and α-tubulin overnight at 4°C.

-

Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again and detect the signal using a chemiluminescent substrate and an imaging system.

-

Quantify the band intensities and normalize the acetyl-α-tubulin signal to the total α-tubulin signal.

-

3. Cell Viability Assay

This protocol measures the effect of this compound on cell viability.

Materials:

-

Cells treated with this compound in a 96-well plate (from Protocol 1)

-

Cell viability reagent (e.g., MTT, XTT, or CellTiter-Glo®)

-

Microplate reader

Protocol:

-

Treatment:

-

Seed cells in a 96-well plate and treat with a range of this compound concentrations as described in Protocol 1.

-

-

Viability Measurement:

-

At the end of the incubation period, add the cell viability reagent to each well according to the manufacturer's instructions.

-

Incubate for the recommended time.

-

Measure the absorbance or luminescence using a microplate reader.

-

-

Data Analysis:

-

Calculate the percentage of cell viability for each concentration relative to the vehicle-treated control cells.

-

Plot the results to determine the IC50 value for cell viability if applicable.

-

Mandatory Visualizations

References

Application Notes and Protocols for HDAC Inhibitor Administration in Mouse Models

Disclaimer: As of November 2025, publicly available scientific literature does not contain specific in vivo dosage or administration protocols for a compound designated "Hdac-IN-58." The information herein is based on established protocols for other well-characterized Histone Deacetylase (HDAC) inhibitors commonly used in preclinical mouse models. Researchers should treat this document as a general guide and optimize protocols for their specific experimental needs and the particular HDAC inhibitor being investigated.

Introduction

Histone Deacetylase (HDAC) inhibitors are a class of epigenetic-modifying agents that play a crucial role in cancer therapy and are under investigation for a variety of other diseases. By inhibiting the deacetylation of histones and other proteins, these compounds can alter gene expression, leading to cell cycle arrest, differentiation, and apoptosis in cancer cells. This document provides a detailed overview of the application of HDAC inhibitors in mouse models, focusing on dosage, administration, and relevant experimental protocols for researchers, scientists, and drug development professionals.

Quantitative Data Summary for Commonly Used HDAC Inhibitors

The following table summarizes dosages and administration routes for several well-characterized HDAC inhibitors that have been extensively used in mouse xenograft models. This data can serve as a starting point for designing in vivo studies with new or less-characterized HDAC inhibitors.

| HDAC Inhibitor | Mouse Model | Dosage | Administration Route | Treatment Schedule | Reference |

| Vorinostat (SAHA) | Pancreatic Cancer Xenograft | 50-100 mg/kg | Oral (p.o.) | Daily | [1] |

| Advanced Solid Tumors | Varies (in combination) | Varies | Varies | [2] | |